tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate chemical properties
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, also known as 1-Boc-4-(4-aminomethylphenyl)piperazine, is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary aminomethyl group attached to a phenyl ring.[1] This structure makes it a valuable intermediate for introducing a piperazine moiety into target molecules.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 852180-47-3 | [1][2][3] |
| Molecular Formula | C₁₆H₂₅N₃O₂ | [1][2] |
| Molecular Weight | 291.39 g/mol | [1][2] |
| IUPAC Name | tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(4-Aminomethylphenyl)piperazine, 4-(4-Boc-Piperazino)benzylamine | [1] |
| Appearance | Solid (form) | [4] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 4 | [1] |
| Topological Polar Surface Area (TPSA) | 58.8 Ų | [1] |
| XLogP3-AA | 1.6 |[1] |
**2. Synthesis and Purification
The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reduction of a suitable precursor. A common strategy is the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a representative method for the synthesis of the title compound.
Materials:
-
tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
-
Methanol (MeOH)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate in methanol in a reaction vessel.
-
Add 10% Palladium on carbon catalyst to the solution.
-
Place the reaction mixture under an inert atmosphere.
-
Introduce hydrogen gas, typically via a balloon or a pressurized system, and stir the mixture vigorously overnight at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.[5]
Chemical Structure and Reactivity
The molecule's reactivity is dictated by its three main components: the Boc-protecting group, the piperazine ring, and the primary amine on the benzyl group.
-
Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine of the piperazine ring, allowing for further functionalization at that position.
-
Piperazine Ring: The piperazine core provides a flexible linker in medicinal chemistry and can participate in various coupling reactions.
-
Aminomethyl Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and reductive amination, to form amides, secondary/tertiary amines, etc. This is the primary site for coupling to other molecules.
Safety and Handling
Appropriate safety precautions must be taken when handling this chemical. It is classified as hazardous under the Globally Harmonized System (GHS).[1]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed.[1] |
| H314 | Causes severe skin burns and eye damage.[1] | |
| H335 | May cause respiratory irritation.[1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| P264 | Wash hands thoroughly after handling.[6] | |
| P270 | Do not eat, drink or smoke when using this product.[6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] | |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] | |
| P405 | Store locked up.[6] |
| | P501 | Dispose of contents/container in accordance with local regulations.[6] |
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a fume hood.
References
- 1. 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | C16H25N3O2 | CID 2763841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. 852180-47-3|tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(3-AMINO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
